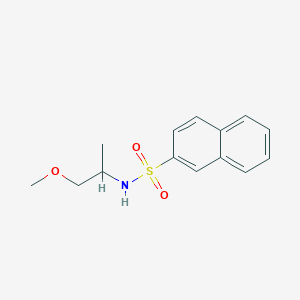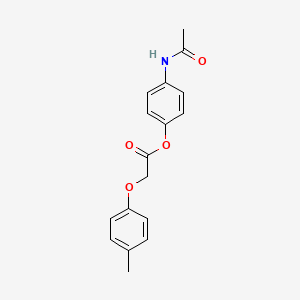![molecular formula C17H21ClN2O3 B4411782 1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4411782.png)
1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione
説明
1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione, also known as Etizolam, is a benzodiazepine analog that has gained popularity in recent years due to its anxiolytic and sedative effects. It was first introduced in Japan in 1983 and has since been used as a prescription medication for anxiety and sleep disorders. In recent years, it has gained popularity as a recreational drug, leading to concerns about its potential for abuse and addiction.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione is similar to that of other benzodiazepines, acting on the GABA-A receptor to enhance the inhibitory effects of GABA. This leads to an increase in the activity of GABAergic neurons, resulting in a reduction in anxiety and sedation. This compound has been shown to be highly selective for the alpha-2 and alpha-3 subunits of the GABA-A receptor, which may contribute to its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including sedation, muscle relaxation, and anxiolysis. It has also been shown to have anticonvulsant and amnesic properties, although the exact mechanism of these effects is not well understood. This compound has a relatively short half-life of around 3-4 hours, which may contribute to its lower potential for dependence and withdrawal compared to other benzodiazepines.
実験室実験の利点と制限
1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione has a number of advantages and limitations for use in laboratory experiments. Its relatively simple synthesis method and well-established pharmacological profile make it a useful tool for studying the GABAergic system and the effects of benzodiazepines. However, its potential for abuse and addiction, as well as its legal status in some countries, may limit its use in certain research settings.
将来の方向性
There are a number of potential future directions for research on 1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione. One area of interest is the development of new benzodiazepine analogs with improved efficacy and safety profiles. Another area of interest is the use of this compound in combination with other drugs, such as opioids, to enhance their analgesic effects. Finally, there is a need for further research on the long-term effects of this compound use, particularly in the context of recreational use and abuse.
科学的研究の応用
1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)-1-piperidinyl]-2,5-pyrrolidinedione has been the subject of numerous scientific studies, with a focus on its anxiolytic and sedative effects. It has been shown to be effective in the treatment of anxiety disorders, with comparable efficacy to other benzodiazepines such as diazepam and lorazepam. It has also been shown to be effective in the treatment of insomnia, with a shorter onset of action and duration of effect compared to other benzodiazepines.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2-hydroxyethyl)piperidin-1-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O3/c18-12-4-6-14(7-5-12)20-16(22)11-15(17(20)23)19-9-2-1-3-13(19)8-10-21/h4-7,13,15,21H,1-3,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBNQLAZVQFYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4411701.png)
![3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4411710.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B4411714.png)
![3-(5-bromo-2-furyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4411724.png)
![methyl 4-(4-acetyl-1-piperazinyl)-3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B4411729.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B4411739.png)
![1-(4-fluorophenyl)-3-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4411753.png)


![N-(3-methylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4411797.png)

![2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B4411825.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4411832.png)